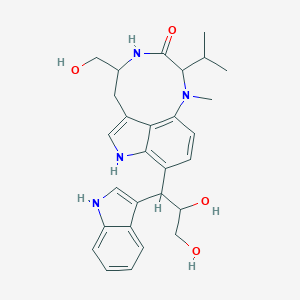

![molecular formula C19H16Cl2N4O2S B143887 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole CAS No. 160384-37-2](/img/structure/B143887.png)

3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

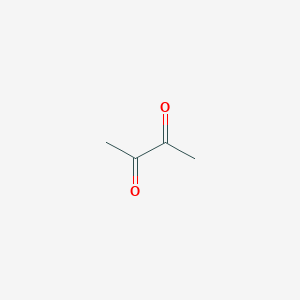

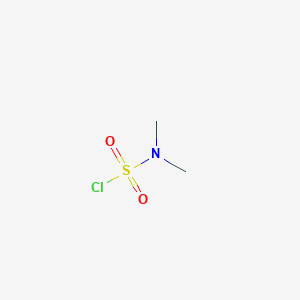

The synthesis of heterocyclic compounds related to 3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole involves multiple steps, including alkylation, acidulation, and reduction of nitro groups. In one study, a series of novel compounds with a similar structure were synthesized by reacting substituted acrylaldehyde with 3-(piperazin-1-yl) 1,2-benzisothiazole, resulting in biodynamic heterocyclic moieties with enhanced biological activity . Another research paper describes the synthesis of a related compound, 1-(2,3-dichlorophenyl)piperazine, from 2,6-dichloro-nitrobenzene and piperazine through a process that includes alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% . The factors influencing the alkylation, acidulation, and reduction steps are also discussed, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various analytical techniques. Infrared spectroscopy (IR) and proton nuclear magnetic resonance (1H-NMR) are commonly used to verify the structure of synthesized compounds. For instance, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using IR and 1H-NMR . These techniques are crucial for determining the molecular structure and ensuring the correct synthesis of the target compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized to assess their suitability for pharmaceutical applications. The antibacterial and antifungal activities of the synthesized heterocyclic compounds are evaluated against various microorganisms, indicating their potential as biologically active agents . The characterization includes IR, 1H NMR, mass spectrometry (MS), and elemental analysis, which provide a comprehensive understanding of the compounds' properties .

Scientific Research Applications

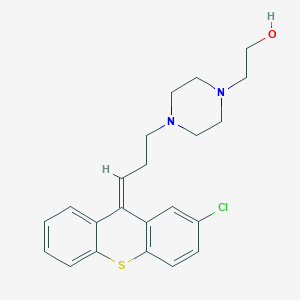

N-Dealkylation and Metabolism of Arylpiperazine Derivatives

Arylpiperazine derivatives, including the compound , are known for their clinical application in treating conditions such as depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. The metabolites are primarily biotransformed by CYP2D6-dependent oxidation and are known for their variety of serotonin receptor-related effects. The distribution and metabolism of these metabolites are significant in understanding the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).

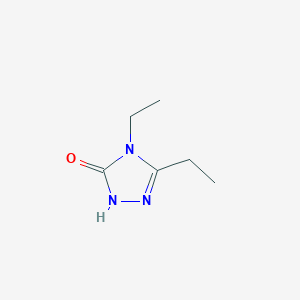

Lurasidone: A Novel Benzisothiazole Antipsychotic

Lurasidone is a novel benzisothiazole antipsychotic drug with a unique pharmacodynamic profile. It is effective and well-tolerated for short-term treatment of schizophrenia and acute bipolar depression. It presents a low risk of inducing weight gain, metabolic or cardiac abnormalities, but its risk of akathisia may exceed that of other modern antipsychotics. Further testing is needed to fully understand its long-term effects in schizophrenia and bipolar disorder (Pompili et al., 2018).

Therapeutic Potential of Benzothiazoles

Benzothiazoles, a part of the compound's structure, hold significant therapeutic potential. They exhibit a broad spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Particularly, the 2-arylbenzothiazole moiety is under development for cancer treatment. The structural simplicity and ease of synthesis of benzothiazoles offer vast potential for the development of new therapeutic agents (Kamal et al., 2015).

Oral Ziprasidone in Bipolar Disorders

Ziprasidone, another benzisothiazolyl piperazine derivative, shows effectiveness in treating manic and mixed episodes in bipolar disorder. It is known for its high-affinity antagonism for certain receptors and inhibition of reuptake for serotonin and norepinephrine. The evidence suggests its valid efficacy and remarkable safety when administered alone or in combination with other treatments for bipolar disorder (Sacchetti et al., 2011).

properties

IUPAC Name |

3-[4-[(E)-2-(2,5-dichloro-4-nitrophenyl)ethenyl]piperazin-1-yl]-1,2-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O2S/c20-15-12-17(25(26)27)16(21)11-13(15)5-6-23-7-9-24(10-8-23)19-14-3-1-2-4-18(14)28-22-19/h1-6,11-12H,7-10H2/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRDFNTZAHTRLG-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=CC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C3=NSC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C/C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C3=NSC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)

![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)